6-Tert-butylpyridine-3,4-dicarbonitrile 6-Tert-butylpyridine-3,4-dicarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18264094
InChI: InChI=1S/C11H11N3/c1-11(2,3)10-4-8(5-12)9(6-13)7-14-10/h4,7H,1-3H3
SMILES:
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol

6-Tert-butylpyridine-3,4-dicarbonitrile

CAS No.:

Cat. No.: VC18264094

Molecular Formula: C11H11N3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

6-Tert-butylpyridine-3,4-dicarbonitrile -

Specification

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
IUPAC Name 6-tert-butylpyridine-3,4-dicarbonitrile
Standard InChI InChI=1S/C11H11N3/c1-11(2,3)10-4-8(5-12)9(6-13)7-14-10/h4,7H,1-3H3
Standard InChI Key PIURXIMVSBVZDX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NC=C(C(=C1)C#N)C#N

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s core structure consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) bearing three substituents: a tert-butyl group (-C(CH3_3)3_3) at the 6-position and two cyano groups (-C≡N) at the 3- and 4-positions. This substitution pattern creates significant steric hindrance and electronic effects, which influence reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H11N3\text{C}_{11}\text{H}_{11}\text{N}_3PubChem
Molecular Weight185.22 g/molPubChem
XLogP3-AA (Lipophilicity)2.0PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bonds1PubChem

Spectroscopic and Computational Data

The compound’s SMILES notation (CC(C)(C)C1=NC=C(C(=C1)C#N)C#N) and InChIKey (PIURXIMVSBVZDX-UHFFFAOYSA-N) provide unambiguous representations for cheminformatics applications . Computational analyses predict moderate lipophilicity (XLogP3-AA = 2.0), suggesting potential permeability in biological membranes or organic solvents. The absence of hydrogen bond donors and presence of three acceptors indicate limited solubility in polar solvents .

Synthesis and Reaction Chemistry

Synthetic Pathways

While no direct synthesis protocols for 6-tert-butylpyridine-3,4-dicarbonitrile are reported in the literature, analogous methods for related pyridines suggest plausible routes:

  • Cyanation of Halopyridines: Palladium-catalyzed cyanation of 6-tert-butyl-3,4-dihalopyridine precursors using cyanating agents like Zn(CN)2_2 or K4_4[Fe(CN)6_6] .

  • Ring Construction: Cyclocondensation of enaminonitrile intermediates with tert-butyl-containing ketones, followed by oxidative aromatization .

Reactivity Profile

The electron-deficient pyridine ring and nitrile groups render the compound susceptible to nucleophilic attacks and cycloaddition reactions. For example:

  • Nitrile Conversion: Reaction with hydrazines could yield pyrazolo[3,4-c]pyridine derivatives, as observed in trifluoromethylpyridine analogs .

  • Electrophilic Substitution: The tert-butyl group directs electrophiles to the para position, though steric effects may limit reactivity .

Physical and Chemical Properties

Thermodynamic Stability

The tert-butyl group enhances thermal stability by sterically shielding the aromatic ring. Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures exceeding 250°C, suggesting robustness under high-temperature conditions .

Table 2: Comparative Properties of Tert-Butylpyridine Derivatives

CompoundMolecular Weight (g/mol)XLogP3-AAApplications
6-Tert-butylpyridine-3,4-dicarbonitrile185.222.0Research chemical
2,6-Di-tert-butylpyridine191.323.5Acidity probe
2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile247.572.8Heterocycle synthesis

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and selectivity.

  • Application Exploration: Investigating roles in organocatalysis or metal-organic frameworks (MOFs).

  • Toxicological Profiling: Conducting in vitro assays to assess cytotoxicity and environmental impact.

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